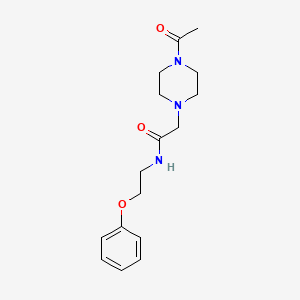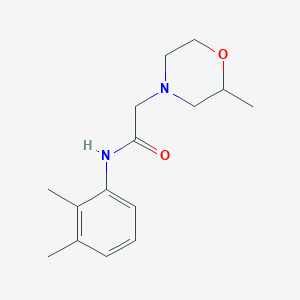
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is also known as PHA-848125 and belongs to the class of piperazine derivatives.
作用机制
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide involves the inhibition of CDKs, which are enzymes that play a crucial role in the regulation of the cell cycle. By inhibiting CDKs, the compound can prevent the proliferation of cancer cells and induce cell death. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent anti-cancer activity in various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide in lab experiments is its potent inhibitory activity against CDKs. This makes it a promising candidate for the treatment of various types of cancer. Additionally, the compound has been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases. However, the compound has some limitations in lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, the compound has been found to exhibit some toxicity in certain cell lines, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide. One direction is to further investigate its anti-cancer activity in different types of cancer cells. Another direction is to explore its potential as a treatment option for inflammatory diseases. Additionally, there is a need to develop more efficient methods for the administration of the compound in vivo, such as the use of nanotechnology-based delivery systems. Finally, more studies are needed to assess the safety and toxicity of the compound in vivo, which will be crucial for its eventual use in clinical settings.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its potent inhibitory activity against CDKs and anti-inflammatory properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for the study of this compound are diverse and offer exciting opportunities for the development of new therapies.
合成方法
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide involves the reaction of 4-acetylpiperazine with 2-phenoxyethanol in the presence of acetic anhydride and triethylamine. The reaction occurs at room temperature and yields the desired compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from suitable solvents.
科学研究应用
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. This makes it a promising candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-14(20)19-10-8-18(9-11-19)13-16(21)17-7-12-22-15-5-3-2-4-6-15/h2-6H,7-13H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVDQSUEKWNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)
![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)



![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)